2-Bromoethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

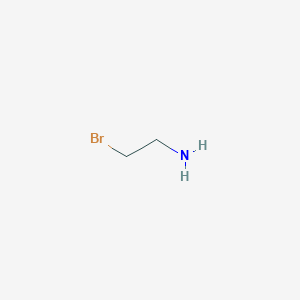

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrN/c3-1-2-4/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQAUUVBKYXMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2576-47-8 (hydrobromide) | |

| Record name | 2-Bromoethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059346 | |

| Record name | Ethanamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-09-5 | |

| Record name | 2-Bromoethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromoethylamine hydrobromide. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its chemical utility.

Core Chemical and Physical Properties

This compound hydrobromide is a white to light yellow or beige crystalline powder.[1][2] It is recognized as a valuable building block in proteomics research and various organic syntheses.[3] This compound is hygroscopic and sensitive to moisture, necessitating storage in a dry, cool, and well-ventilated place.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound hydrobromide compiled from various sources.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇Br₂N (or C₂H₆BrN·HBr) | [2][4] |

| Molecular Weight | 204.89 g/mol | [4] |

| CAS Number | 2576-47-8 | [1][2] |

Table 2: Physical Properties

| Property | Value(s) | Source(s) |

| Melting Point | 172 - 176 °C | [1][2] |

| 173.0 to 177.0 °C | [5] | |

| 342 to 345 °F (172.2 to 173.9 °C) | [4] | |

| 170-175 °C | [6] | |

| Solubility | Soluble in water and methanol, insoluble in ether. | [3][7] |

| Water: >500 g/L at 20 °C | [8] | |

| Water: 84.02 g/L at 28 °C | [6] |

Table 3: Spectroscopic Data

| Technique | Description | Source(s) |

| 1H NMR | Spectra available. | [4][9] |

| 13C NMR | Spectra available. | [4] |

| Infrared (IR) | FTIR spectra available, often obtained using a KBr pellet. | [4] |

Stability and Reactivity

This compound hydrobromide is stable under normal temperatures and pressures.[10] It is an acidic organic salt that is soluble in water, resulting in solutions with a pH of less than 7.0.[4][11] These solutions react as acids to neutralize bases.[4][11] The compound is incompatible with strong oxidizing agents.[1][3] When heated to decomposition, it emits very toxic fumes of bromide ions, nitrogen oxides (NOx), and hydrogen bromide.[3][4]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These are generalized standard procedures and may require optimization based on the specific instrumentation and sample purity.

Melting Point Determination (Capillary Method)

The melting point of this compound hydrobromide can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.[12] If necessary, crush the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube.[13] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[14]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[14]

-

-

Purity Assessment: A sharp melting range of 1-2 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

FTIR spectroscopy is used to identify the functional groups present in this compound hydrobromide.

Methodology:

-

Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[15] Grind 1-2 mg of the this compound hydrobromide sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the sample.[4] The goal is to achieve a uniform dispersion of the sample within the KBr matrix.

-

Pellet Formation:

-

Spectrum Acquisition:

-

Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample chamber.

-

Acquire the sample spectrum.

-

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the structure of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound hydrobromide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[5][10]

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[5]

-

Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or a water-soluble standard like DSS for D₂O) if quantitative analysis or precise chemical shift referencing is required.

-

Spectrum Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to improve homogeneity.

-

Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Synthetic Utility and Reactivity

This compound hydrobromide is a versatile reagent in organic synthesis, primarily acting as a 2-aminoethylating agent. The presence of a primary amine and a reactive alkyl bromide allows for a variety of chemical transformations.

Synthesis of N-(2-aminoethyl)morpholine

A notable application is in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate in the production of the antidepressant drug moclobemide.[1] This reaction demonstrates the utility of this compound hydrobromide in introducing an aminoethyl group onto a secondary amine.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scienceijsar.com [scienceijsar.com]

- 3. How To [chem.rochester.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. This compound hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chm.uri.edu [chm.uri.edu]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

Synthesis of 2-Bromoethylamine from Ethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromoethylamine from ethanolamine (B43304), a critical intermediate in the pharmaceutical and chemical industries. The document details the primary synthetic routes, presents comparative data on reaction conditions and yields, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction to this compound

This compound (most commonly handled as its more stable hydrobromide salt, this compound hydrobromide) is a versatile bifunctional molecule containing both a primary amine and a primary alkyl bromide.[1] This structure makes it a valuable building block in organic synthesis, particularly for the introduction of an aminoethyl group. Its applications are widespread in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant moclobemide (B1677376) and the emergency medicine clozapine.[2][3] It is also utilized in proteomics research and for the construction of specialized ligands.[4] The primary and most direct industrial synthesis of this compound involves the bromination of ethanolamine.[5]

Core Synthesis Routes from Ethanolamine

The conversion of ethanolamine to this compound is fundamentally a nucleophilic substitution reaction where the hydroxyl group of ethanolamine is replaced by a bromine atom. Due to the presence of the amine group, the reaction is typically carried out in a strong acidic medium, which protonates the amine, preventing it from acting as a competing nucleophile and protecting it from the brominating agent. The product is therefore isolated as the hydrobromide salt. The most prevalent method employs hydrobromic acid, which serves as both the acid catalyst and the bromide source. Alternative brominating agents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are also used for converting alcohols to alkyl bromides, though their application to ethanolamine is less commonly documented in readily available literature.[6][7]

Reaction with Hydrobromic Acid (HBr)

The reaction of ethanolamine with hydrobromic acid is the most widely reported and industrially favored method for synthesizing this compound hydrobromide.[5] This process can be performed in either a liquid-phase or a gas-phase, with variations in reaction time and equipment requirements.[8]

Liquid-Phase Synthesis: In this method, ethanolamine is reacted with an excess of concentrated hydrobromic acid. The reaction mixture is heated to drive the substitution reaction, often with azeotropic removal of water to shift the equilibrium towards the product.[2]

Gas-Phase Synthesis: This method involves passing hydrogen bromide gas through ethanolamine. While it can reduce the reaction time, it demands more specialized equipment to handle the gaseous reagent and to control the reaction temperature, as the process can be exothermic.[8]

A hybrid approach combines the advantages of both methods, starting with the formation of ethanolamine hydrobromide using aqueous HBr, followed by the bromination reaction with HBr gas.[8]

Alternative Brominating Agents

While less common for this specific transformation, other reagents are well-established for the conversion of alcohols to alkyl bromides.

-

Phosphorus Tribromide (PBr₃): PBr₃ is a powerful brominating agent for primary and secondary alcohols.[7] The reaction typically proceeds with high yields and can be advantageous in preventing carbocation rearrangements.[9] The mechanism involves the formation of a phosphorous ester, which acts as a good leaving group for the subsequent Sₙ2 attack by the bromide ion.[7]

-

Thionyl Bromide (SOBr₂): Thionyl bromide can also be used to synthesize alkyl bromides from alcohols.[6] However, it is less stable than its chloride counterpart, and its reactions can sometimes be less efficient due to the formation of side products.[10]

Data Presentation: Comparative Synthesis Parameters

The following tables summarize quantitative data from various reported syntheses of this compound hydrobromide from ethanolamine.

Table 1: Synthesis of this compound Hydrobromide using Hydrobromic Acid

| Method | Reagents & Molar Ratio (Ethanolamine:HBr) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Liquid-Phase | Ethanolamine, 40% HBr (1:9) | Xylene | 0-10 (addition), 135-145 (reflux) | 12 h | 99 | 99.5 | [2][11] |

| Liquid-Phase | Ethanolamine, HBr (sp. gr. 1.42) | None | Ice-cold (addition), then reflux | Multiple distillation/reflux cycles | 83 | Not Specified | [12] |

| Liquid-Phase | Ethanolamine, HBr | None | Cooled (addition), then heating | ~20 h (distillation) | 70 | Not Specified | [4][5][11] |

| Hybrid (Liquid/Gas) | Ethanolamine, 48% HBr (1:1), then HBr gas | Ethylbenzene (B125841) | <30 (salt formation), ~130 (bromination) | 4.5 h (gas phase) | 96 | Not Specified | [8] |

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis with HBr and Azeotropic Water Removal

This protocol is based on a high-yield method reported in the literature.[2]

Materials:

-

Ethanolamine

-

40% Hydrobromic Acid

-

Xylene

-

Acetone (B3395972) (cold)

-

Reaction flask with magnetic stirrer, dropping funnel, and Dean-Stark apparatus with a condenser

Procedure:

-

To a reaction flask, add 40% hydrobromic acid.

-

Cool the flask to 0-10°C using an ice bath.

-

Slowly add ethanolamine dropwise to the hydrobromic acid over 25-30 minutes, maintaining the temperature below 10°C with vigorous stirring. The molar ratio of ethanolamine to HBr should be 1:9.

-

After the addition is complete, add xylene to the reaction mixture.

-

Heat the mixture to reflux at 135-145°C for 12 hours, collecting the water in the Dean-Stark trap.

-

Once the reaction is complete (no more water is collected), cool the mixture.

-

Filter the solid product to remove the xylene.

-

Wash the filter cake three times with cold acetone to obtain the white crystalline product, this compound hydrobromide.

-

Dry the product under vacuum.

Protocol 2: Hybrid Liquid/Gas-Phase Synthesis

This protocol describes a two-step process involving salt formation followed by bromination with HBr gas.[8]

Materials:

-

Ethanolamine

-

48% Hydrobromic Acid

-

Hydrogen Bromide (gas)

-

Ethylbenzene

-

Three-necked flask with stirrer, dropping funnel, and gas inlet

Procedure: Step 1: Ethanolamine Hydrobromide Formation

-

Add 30.5g of ethanolamine to a three-necked flask and stir.

-

Slowly add 86.2g of 48% hydrobromic acid via a dropping funnel, ensuring the temperature of the system remains below 30°C.

-

After the addition is complete and the reaction ceases, remove the water under vacuum in a boiling water bath.

-

The resulting product is pale yellow, crystalline ethanolamine hydrobromide.

Step 2: Bromination with HBr Gas

-

To the flask containing 35.5g of ethanolamine hydrobromide, add 40ml of ethylbenzene.

-

Heat the mixture and pass hydrogen bromide gas through the system, maintaining the reaction temperature at approximately 130°C.

-

Continue the reaction for 4.5 hours.

-

Stop the HBr gas flow and cool the reaction mixture.

-

Filter the solid product, and recover the ethylbenzene from the filtrate.

-

Dry the product under vacuum to obtain white, flake-like this compound hydrobromide.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathway for the synthesis of this compound hydrobromide from ethanolamine and HBr.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound hydrobromide.

References

- 1. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound hydrobromide | 2576-47-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 二溴亚砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-Bromoethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromoethylamine, a versatile reagent in organic synthesis and a compound of interest in pharmacological research. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as an enzyme inhibitor.

Core Chemical and Physical Properties

This compound is commonly available as its hydrobromide salt, which is a more stable form. The properties of both the free base and the hydrobromide salt are summarized below for clarity and comparison.

| Property | This compound | This compound Hydrobromide |

| CAS Number | 107-09-5[1] | 2576-47-8[2] |

| Molecular Formula | C₂H₆BrN[1] | C₂H₇Br₂N[2] |

| Molecular Weight | 123.98 g/mol [1] | 204.89 g/mol [2][3][4] |

| Appearance | - | White to light beige crystalline powder or crystals[5] |

| Melting Point | - | 170-175 °C[4] |

| Solubility | - | Soluble in water[2] |

Synthesis of this compound Hydrobromide: An Experimental Protocol

This compound hydrobromide can be synthesized from ethanolamine (B43304) through a two-step process involving the formation of an intermediate salt followed by bromination.

Experimental Protocol: Two-Step Synthesis from Ethanolamine

Step 1: Formation of Ethanolamine Hydrobromide

-

In a three-necked flask equipped with a stirrer and a dropping funnel, place 30.5g of ethanolamine.

-

Slowly add 86.2g of 48% hydrobromic acid to the flask while stirring. Maintain the reaction temperature below 30°C by controlling the rate of addition.

-

After the addition is complete, remove the water under vacuum in a boiling water bath.

-

The resulting product is pale yellow, needle-shaped crystalline ethanolamine hydrobromide.

Step 2: Bromination to this compound Hydrobromide

-

To a three-necked flask, add the 35.5g of ethanolamine hydrobromide obtained from the previous step and 40ml of a suitable solvent like ethylbenzene.

-

Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.

-

Continue the reaction for about 4.5 hours.

-

After the reaction is complete, cool the mixture, and collect the solid product by filtration.

-

Wash the product with a cold solvent and dry it under a vacuum to obtain white, flake-like this compound hydrobromide.

Applications in Organic Synthesis

This compound is a valuable building block in organic chemistry, primarily utilized for the introduction of an aminoethyl group. Its bifunctional nature, possessing both an amine and a bromo group, allows for a variety of chemical transformations.

Key applications include the synthesis of:

-

Nitrogen-containing heterocycles: Such as aziridines, thiazolines, and thiazines.

-

Amines: It can be used for the mono-N-alkylation of primary and secondary amines.

-

Amino acids and Peptides: Serving as a precursor for the synthesis of various amino acids and peptide chains.[5]

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of several drugs, including the antidepressant Moclobemide.[6]

Synthetic pathways starting from this compound.

Biological Activity and Signaling Pathway Inhibition

Recent research has highlighted the significant biological activity of this compound, particularly as a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO).

Mechanism of SSAO Inhibition

This compound acts as a suicide inhibitor of SSAO.[7] The inhibition is mechanism-based, meaning the enzyme processes the inhibitor as a substrate, leading to the formation of a reactive product that irreversibly inactivates the enzyme.[7]

The proposed mechanism is as follows:

-

Substrate Recognition: this compound binds to the active site of the SSAO enzyme.

-

Enzymatic Conversion: SSAO catalyzes the oxidative deamination of this compound, producing bromoacetaldehyde (B98955) and releasing ammonia (B1221849) and hydrogen peroxide.

-

Irreversible Inhibition: The highly electrophilic bromoacetaldehyde then reacts with a nucleophilic residue (e.g., a cysteine or lysine) in the active site of the SSAO enzyme, forming a covalent bond.

-

Enzyme Inactivation: This covalent modification leads to the irreversible inactivation of the enzyme.

This inhibition of SSAO by this compound has been shown to potentiate the hypotensive effects of other drugs like hydralazine (B1673433).[8]

Suicide inhibition of SSAO by this compound.

Conclusion

This compound and its hydrobromide salt are compounds of significant interest to both synthetic chemists and pharmacologists. Its utility as a versatile building block in the synthesis of complex organic molecules is well-established. Furthermore, its potent and selective inhibition of SSAO opens avenues for its use as a pharmacological tool to study the physiological and pathological roles of this enzyme and for the potential development of novel therapeutics. Researchers and drug development professionals should consider both the synthetic versatility and the biological activity of this compound in their ongoing work.

References

- 1. This compound | C2H6BrN | CID 7851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. 2-Bromethylamin -hydrobromid 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Reactive Landscape: A Technical Guide to 2-Bromoethylamine Hydrobromide vs. its Free Base

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the choice between using a reagent as a salt or a free base can significantly impact reaction outcomes, handling procedures, and overall efficiency. This technical guide provides an in-depth comparison of 2-bromoethylamine hydrobromide and its free base form, offering a comprehensive overview of their properties, reactivity, and applications, complete with detailed experimental protocols and visual workflows to aid researchers in making informed decisions for their synthetic strategies.

Core Properties: A Comparative Analysis

The primary distinction between this compound hydrobromide and its free base lies in the protonation state of the amine group. The hydrobromide salt is a stable, crystalline solid that is easier to handle and store, while the free base is a more reactive, nucleophilic species that is typically generated in situ for immediate use.[1][2] The key properties of both forms are summarized below.

Table 1: Physicochemical Properties

| Property | This compound Hydrobromide | This compound (Free Base) |

| CAS Number | 2576-47-8[3] | 107-09-5[4] |

| Molecular Formula | C₂H₇Br₂N[3] | C₂H₆BrN[4] |

| Molecular Weight | 204.89 g/mol [3] | 123.98 g/mol [4] |

| Appearance | White to off-white crystalline powder[1][5] | Not widely reported; likely a liquid or low-melting solid |

| Melting Point | 170-175 °C[6] | Not readily available |

| Boiling Point | 181.3 °C (at 101,325 Pa)[7] | 131.8 °C (at 760 mmHg)[4] |

| Density | 1.581 g/cm³[4] | Not readily available |

| Solubility | Soluble in water (>500 g/L at 20 °C)[8] and methanol[9]. Insoluble in ether.[9] | Expected to be soluble in organic solvents. |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[2][10] Hygroscopic.[1] | Less stable than the hydrobromide salt; prone to decomposition and self-reaction. |

Table 2: Safety and Handling

| Aspect | This compound Hydrobromide | This compound (Free Base) |

| Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[11] | Expected to be corrosive and toxic. |

| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, respirator). Avoid dust formation. | Handle under an inert atmosphere, with stringent safety precautions due to higher reactivity and potential volatility. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert gas.[2][10] | Not typically stored; generated in situ for immediate use. |

Reactivity and Synthetic Utility: A Tale of Two Forms

The choice between the hydrobromide salt and the free base is primarily dictated by the desired reactivity in a given chemical transformation.

This compound Hydrobromide: The protonated amine group in the hydrobromide salt renders it significantly less nucleophilic. Consequently, it is generally used in reactions where the electrophilicity of the bromoethyl group is to be exploited, or where the amine needs to be protected during a prior synthetic step. It serves as a versatile building block in the synthesis of a wide array of nitrogen-containing compounds.[12]

This compound (Free Base): The free base, with its lone pair of electrons on the nitrogen atom, is a much stronger nucleophile. It is the preferred reagent for reactions requiring the direct participation of the amino group, such as N-alkylation and intramolecular cyclization to form aziridines. Due to its inherent instability and propensity for self-reaction, the free base is almost always generated in situ from the hydrobromide salt immediately before its intended use.

The following diagram illustrates the fundamental difference in reactivity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrobromide, the liberation of its free base, and its subsequent use in key synthetic transformations.

Synthesis of this compound Hydrobromide from Ethanolamine (B43304)

This protocol is adapted from established literature procedures.[13][14]

Reaction Scheme: HOCH₂CH₂NH₂ + 2 HBr → BrCH₂CH₂NH₃⁺Br⁻ + H₂O

Materials:

-

Ethanolamine

-

Hydrobromic acid (48%)

-

Round-bottom flask equipped with a reflux condenser and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, cool hydrobromic acid (2.0 equivalents) in an ice bath.

-

Slowly add ethanolamine (1.0 equivalent) dropwise to the cooled hydrobromic acid with stirring. Maintain the temperature below 30°C during the addition.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

-

Continue refluxing for the time specified in the chosen literature procedure (can range from hours to overnight).

-

After the reflux period, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess hydrobromic acid and water, yielding a viscous residue.

-

While the residue is still warm (around 70-80°C), add cold acetone to precipitate the product.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the crystalline product by vacuum filtration on a Büchner funnel.

-

Wash the crystals with cold acetone until they are colorless.

-

Dry the product under vacuum to obtain this compound hydrobromide.

Liberation of this compound Free Base

This protocol describes the in situ generation of the free base from its hydrobromide salt for immediate use in a subsequent reaction. This procedure is adapted from a method for quenching a similar hydrobromide salt.[8]

Reaction Scheme: BrCH₂CH₂NH₃⁺Br⁻ + Base → BrCH₂CH₂NH₂ + Base·HBr

Materials:

-

This compound hydrobromide

-

Anhydrous non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add this compound hydrobromide (1.0 equivalent) and the anhydrous aprotic solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the anhydrous non-nucleophilic base (1.1-1.5 equivalents) portion-wise with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 30-60 minutes. The resulting mixture containing the free base is then used directly in the next step without isolation.

N-Alkylation of Heterocycles

This protocol outlines a general procedure for the N-alkylation of a heterocycle (e.g., indole) using this compound free base generated in situ.[10][13][15]

Reaction Scheme: Heterocycle-H + BrCH₂CH₂NH₂ → Heterocycle-CH₂CH₂NH₂

Materials:

-

Heterocycle (e.g., indole)

-

This compound hydrobromide

-

Strong, non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

-

Standard workup and purification reagents

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the heterocycle (1.0 equivalent) and anhydrous solvent.

-

Cool the solution to 0 °C and add the strong base (e.g., NaH, 1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, prepare the this compound free base in situ as described in Protocol 3.2.

-

Slowly add the solution/suspension containing the this compound free base to the solution of the deprotonated heterocycle at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis of Aziridines

This protocol describes the intramolecular cyclization of this compound to form aziridine (B145994).[16][17][18]

Reaction Scheme: BrCH₂CH₂NH₂ + Base → Aziridine + Base·HBr

Materials:

-

This compound hydrobromide

-

Strong base (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., water, ethanol)

-

Distillation apparatus

Procedure:

-

Prepare the this compound free base in situ from the hydrobromide salt using a strong base like NaOH in an aqueous or alcoholic solvent, as described in Protocol 3.2, but without the need for anhydrous conditions.

-

Upon formation of the free base, heat the reaction mixture to induce intramolecular cyclization. The optimal temperature will depend on the solvent used.

-

The volatile aziridine product can be isolated by distillation directly from the reaction mixture.

-

Caution: Aziridine is a toxic and volatile compound and should be handled with extreme care in a well-ventilated fume hood.

Applications in Drug Development and Biological Signaling

This compound is a valuable precursor for the synthesis of various biologically active molecules, including ligands for G protein-coupled receptors (GPCRs) and inhibitors of cholinergic enzymes.[19][20]

Imidazolidinylidene Derivatives and Cholinergic Signaling: Derivatives of this compound, such as imidazolidinylidenes, have been investigated for their effects on cholinergic signaling.[21][22] Some of these compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[19][20] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The following diagram illustrates a simplified representation of how an imidazolidinylidene derivative, synthesized from a 2-aminoethyl precursor, can modulate cholinergic signaling.

GPCR Ligands: The 2-aminoethyl motif is a common feature in many ligands for G protein-coupled receptors, including histamine (B1213489) and adrenergic receptors.[19] By incorporating this compound into novel molecular scaffolds, medicinal chemists can synthesize new compounds with potential therapeutic applications targeting a wide range of physiological processes regulated by GPCRs, such as neurotransmission, inflammation, and cardiovascular function.[23][24]

Conclusion

This compound hydrobromide and its free base are two forms of the same versatile reagent, each with distinct advantages and applications in chemical synthesis. The hydrobromide salt offers stability and ease of handling, making it an ideal starting material. The free base, while less stable, provides the enhanced nucleophilicity required for a range of important transformations. A thorough understanding of the properties and reactivity of both forms, as outlined in this guide, is crucial for researchers and drug development professionals to effectively and safely utilize this valuable synthetic building block in the creation of novel and impactful molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 4. This compound hydrobromide|lookchem [lookchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. store.p212121.com [store.p212121.com]

- 7. haihangchem.com [haihangchem.com]

- 8. This compound hydrobromide, 99% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Mitogenic signaling pathways induced by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-HO-MET - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 22. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Solubility of 2-Bromoethylamine Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-bromoethylamine hydrobromide in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative and quantitative information and furnishes a general experimental protocol for the determination of solubility, which can be adapted for specific laboratory contexts.

Chemical Properties and Solubility Profile

This compound hydrobromide (CAS No. 2576-47-8) is a white to off-white crystalline solid.[1][2] It is a halogenated organic compound and an amine salt, which is known to be hygroscopic and moisture-sensitive.[1][3] Its ionic nature, stemming from the protonated primary amine and the bromide counter-ion, dictates its solubility characteristics.[1]

Generally, this compound hydrobromide exhibits high solubility in polar solvents.[1] It is described as being soluble in water and methanol, and insoluble in ether.[1][3] The presence of both an amine group and a bromo substituent contributes to the molecule's polarity, facilitating interactions with polar solvents through mechanisms like hydrogen bonding.[4] Conversely, its solubility in non-polar solvents is limited.[4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound hydrobromide in organic solvents is scarce in the literature. The available data primarily focuses on its solubility in water, with some conflicting reports.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | >500 g/L[5] |

| Water | 28 | 84.02 g/L |

It is important for researchers to independently verify these values due to the noted discrepancies.

No specific quantitative solubility data for other organic solvents was identified in a comprehensive search of available literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound hydrobromide in a specific organic solvent. This method is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound hydrobromide in a selected organic solvent at a specific temperature.

Materials:

-

This compound hydrobromide (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Methodology:

-

Preparation of Solvent: Ensure the selected organic solvent is pure and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound hydrobromide and add it to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker or on the stirrer plate set to the desired temperature.

-

Agitate the mixture at a constant speed to facilitate dissolution. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive foaming or splashing. .

-

Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium can vary significantly depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A common starting point is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a predetermined period (e.g., 1-2 hours) while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound hydrobromide in the filtered solution using a suitable analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the weighed filtrate and weigh the remaining solid residue.

-

Spectrophotometric Analysis: If the compound has a suitable chromophore, measure the absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

-

Chromatographic Analysis (e.g., HPLC): Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC method.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation, specifying the solvent and the temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrobromide.

References

- 1. guidechem.com [guidechem.com]

- 2. 2576-47-8 CAS | this compound HYDROBROMIDE | Amines & Amine Salts | Article No. 02287 [lobachemie.com]

- 3. This compound hydrobromide | 2576-47-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound hydrobromide, 99% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethylamine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its unique structure, possessing both a nucleophilic amino group and an electrophilic carbon bearing a bromine atom, dictates a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with a variety of nucleophiles, including amines, thiols, alcohols, and carboxylates. Key aspects such as reaction mechanisms, the competition between intermolecular substitution and intramolecular cyclization, and the influence of reaction conditions are discussed in detail. This document aims to serve as a valuable resource for scientists leveraging this compound in the synthesis of novel molecular entities.

Core Reactivity Principles

This compound's reactivity is primarily characterized by two competing pathways: intermolecular nucleophilic substitution (SN2) and intramolecular cyclization to form an aziridinium (B1262131) ion intermediate. The prevailing pathway is highly dependent on the nature of the nucleophile, pH, solvent, and temperature.

1.1. Intermolecular Nucleophilic Substitution (SN2)

In the presence of an external nucleophile, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction.[1] The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This reaction is favored by strong, soft nucleophiles and conditions that suppress the nucleophilicity of the internal amino group (e.g., acidic pH where the amine is protonated).

1.2. Intramolecular Cyclization: The Aziridinium Intermediate

Under neutral or basic conditions, the lone pair of the amino group can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a highly reactive three-membered ring, the aziridinium ion. This intramolecular reaction is often rapid. The strained aziridinium ion is a potent electrophile and is readily opened by a wide range of nucleophiles, including weak ones. This two-step process is a key feature of the reactivity of 2-haloamines.

The competition between these two pathways is critical in synthetic design. At basic pH, the intramolecular cyclization is often favored, while at neutral pH, the intermolecular attack by a strong nucleophile can compete.[2]

Reactivity with Common Nucleophiles: A Quantitative Overview

The reaction of this compound with various nucleophiles has been a subject of interest, particularly in the context of bioconjugation and synthesis of pharmacologically active molecules. The following sections summarize the reactivity with key classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted ethylenediamines. The reaction typically proceeds via an SN2 mechanism, especially when an excess of the external amine is used.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | None | None (excess morpholine) | < 90 | 6-8 | 90 | [3] |

| Aniline | Toluene | Na2CO3 | 110 | 12 | 85 | [4] |

| Benzylamine | Acetonitrile | K2CO3 | 80 | 12 | ~85 | [4] |

Table 1: Representative Reactions of this compound with Amine Nucleophiles.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound. This reaction is of particular importance in biochemistry for the alkylation of cysteine residues in proteins.[5][6] The reaction is highly pH-dependent. At basic pH, the reaction is favored, while at neutral pH, intramolecular cyclization can compete.[2]

| Nucleophile | Solvent | Base | pH | Temperature (°C) | Time (h) | Product | Reference |

| Cysteine | Aqueous Buffer | - | 8.5 | 50 | 6 | S-(2-Aminoethyl)cysteine | [6] |

| Thiophenol | Ethanol | NaOH | - | Room Temp | - | 2-(Phenylthio)ethanamine | [7] |

Table 2: Representative Reactions of this compound with Thiol Nucleophiles.

Reaction with Alcohol and Alkoxide Nucleophiles

Reactions of this compound with alcohols or alkoxides can be used to synthesize 2-alkoxyethylamines. These reactions often require a strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Reference |

| Sodium Ethoxide | Ethanol | - | Reflux | - | 2-Ethoxyethanamine | [8] |

| Phenol | - | NaOH/KOH | - | - | 2-Phenoxyethanamine | [9] |

Table 3: Representative Reactions of this compound with Alkoxide and Phenoxide Nucleophiles.

Reaction with Carboxylate Nucleophiles

Carboxylate anions can act as nucleophiles to displace the bromide from this compound, forming aminoethyl esters. This reaction provides a route to compounds that can have applications as prodrugs or in materials science.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Reference |

| Sodium Acetate (B1210297) | DMF | - | 80 | 12 | 2-Aminoethyl acetate | [10] |

Table 4: Representative Reaction of this compound with a Carboxylate Nucleophile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the reactivity of this compound.

References

- 1. web.viu.ca [web.viu.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. 2576-47-8 CAS | this compound HYDROBROMIDE | Amines & Amine Salts | Article No. 02287 [lobachemie.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allen.in [allen.in]

- 9. guidechem.com [guidechem.com]

- 10. EP0411035B1 - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]

The Versatile Precursor: A Technical Guide to 2-Bromoethylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethylamine, particularly in its hydrobromide salt form, serves as a crucial and versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-bromine bond, allows for its incorporation into diverse molecular scaffolds, primarily in the formation of nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis, with a core focus on its application in the manufacturing of the antidepressant drug Moclobemide (B1677376). Detailed experimental protocols, quantitative data, and reaction pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound (and its hydrobromide salt) is a key building block in organic synthesis, valued for its ability to introduce an aminoethyl moiety into molecules. In the pharmaceutical industry, this reactivity is harnessed to construct various heterocyclic systems that are central to the bioactivity of numerous drugs. The primary utility of this compound lies in its capacity to undergo N-alkylation and cyclization reactions, leading to the formation of essential pharmacophores.

This guide will delve into the practical applications of this compound as a precursor, with a detailed examination of its role in the synthesis of Moclobemide. Furthermore, its utility in the synthesis of other important heterocyclic structures, such as 2-aminothiazoles, will be discussed.

Physicochemical Properties of this compound Hydrobromide

A thorough understanding of the physical and chemical properties of this compound hydrobromide is essential for its safe and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂H₇Br₂N | --INVALID-LINK-- |

| Molecular Weight | 204.89 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 170-175 °C | --INVALID-LINK-- |

| Solubility | Soluble in water | [Merck Index, 14th Ed.] |

Synthesis of Moclobemide: A Case Study

Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), is a widely used antidepressant. The synthesis of Moclobemide prominently features this compound hydrobromide as a key starting material. Two primary synthetic routes are commonly employed.

Route 1: Two-Step Synthesis via N-(2-aminoethyl)morpholine

This is a widely adopted and efficient method for the large-scale production of Moclobemide.[1]

Overall Reaction Scheme:

Caption: Two-step synthesis of Moclobemide from this compound Hydrobromide.

This solvent-free and catalyst-free protocol offers high efficiency and is environmentally friendly.[2]

-

Reactants:

-

Morpholine (1,4-oxazinane): 100 g (1.16 mol)

-

This compound hydrobromide (60% aqueous solution): 131 g (0.387 mol)

-

-

Procedure:

-

To a stirred solution of morpholine, slowly add the this compound hydrobromide solution, ensuring the temperature is maintained below 90°C. The addition should take 1 to 2 hours.

-

Monitor the reaction progress by gas chromatography.

-

After 6-8 hours, cool the reaction mixture to room temperature.

-

Add 48% NaOH solution under stirring. Solid NaCl will precipitate.

-

Filter the mixture under vacuum to remove the precipitated NaCl.

-

The filtrate, containing water, excess morpholine, and the product, is then distilled.

-

Initially, water and morpholine are collected atmospherically at 120-130°C.

-

Finally, N-(2-aminoethyl)morpholine is distilled under vacuum (50-80 mmHg) at 130-150°C.

-

-

Yield: 45 g (90% of theoretical)[2]

| Parameter | Value | Reference |

| Reactant 1 | Morpholine | [2] |

| Reactant 2 | This compound hydrobromide (60% aq.) | [2] |

| Molar Ratio (Morpholine : 2-BEA HBr) | ~3 : 1 | [2] |

| Temperature | < 90°C | [2] |

| Reaction Time | 6 - 8 hours | [2] |

| Solvent | None (Solvent-free) | [2] |

| Catalyst | None | [2] |

| Yield | 90% | [2] |

The amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid is effectively catalyzed by boric acid.[2]

-

Reactants:

-

N-(2-aminoethyl)morpholine

-

p-Chlorobenzoic acid

-

Boric acid (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

A mixture of N-(2-aminoethyl)morpholine, p-chlorobenzoic acid, and a catalytic amount of boric acid in toluene is refluxed.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate Moclobemide.

-

-

Yield: While specific quantitative yields for this step were not detailed in the primary source, the overall process is described as having a "good yield".[1] Another source reports an overall yield of 47% for a similar two-step synthesis.[3]

Route 2: Schotten-Baumann Reaction and Subsequent Condensation

An alternative route involves the initial formation of an amide intermediate via a Schotten-Baumann reaction, followed by condensation with morpholine.[4]

Overall Reaction Scheme:

Caption: Alternative synthesis of Moclobemide via a Schotten-Baumann reaction.

This protocol is based on a patent describing the synthesis.[4]

-

Step 1: Synthesis of 4-chloro-N-(2-bromoethyl)benzamide

-

Dissolve this compound hydrobromide in 5 times its mass of water.

-

Cool the solution to below -5°C.

-

Dropwise, simultaneously add equimolar amounts of p-chlorobenzoyl chloride and a 10% NaOH solution.

-

After the addition is complete, stir the reaction mixture at low temperature for 1 hour.

-

Filter and wash the precipitate to obtain the white solid intermediate, 4-chloro-N-(2-bromoethyl)benzamide.

-

-

Step 2: Synthesis of Moclobemide

-

To the intermediate from Step 1, add 7 molar equivalents of morpholine.

-

Stir and reflux the mixture at 123-125°C for 10-12 hours.

-

After cooling, adjust the pH to 11 with a 5% NaOH solution.

-

Filter and wash the solid.

-

Recrystallize the product from petroleum ether to obtain pure Moclobemide.

-

| Parameter | Step 1 (Schotten-Baumann) | Step 2 (Condensation) | Reference |

| Reactants | 2-BEA HBr, p-Chlorobenzoyl Chloride, 10% NaOH | 4-chloro-N-(2-bromoethyl)benzamide, Morpholine | [4] |

| Molar Ratios | Equimolar (2-BEA HBr : p-CBC) | 1 : 7 (Intermediate : Morpholine) | [4] |

| Temperature | < -5°C | 123-125°C (Reflux) | [4] |

| Reaction Time | 1 hour | 10 - 12 hours | [4] |

| Purity of Final Product | 99.60% | [4] |

General Utility in Heterocyclic Synthesis: 2-Aminothiazoles

Beyond specific drug syntheses like Moclobemide, this compound is a valuable reagent for constructing various heterocyclic systems. One notable example is the synthesis of the 2-aminothiazole (B372263) ring, a privileged scaffold found in numerous FDA-approved drugs.[5]

The Hantzsch thiazole (B1198619) synthesis, the classical method for forming this ring system, involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. While this compound itself is not an α-halocarbonyl, it can be a precursor to intermediates used in such syntheses or can be used in variations of this reaction. For instance, the reaction of this compound with thiourea can lead to the formation of 2-amino-2-thiazoline (B132724), a closely related heterocyclic system.

Reaction Scheme for 2-Amino-2-Thiazoline Synthesis:

Caption: Synthesis of 2-amino-2-thiazoline from this compound.

While a detailed experimental protocol for the direct synthesis of a specific major pharmaceutical containing a 2-aminothiazole moiety starting from this compound was not prominently found, the fundamental reaction highlights the utility of this compound in accessing this important class of heterocycles.

Experimental Workflows

To provide a clearer understanding of the practical laboratory procedures, the following diagrams illustrate the workflows for the key synthetic steps described.

Workflow for the Synthesis of N-(2-aminoethyl)morpholine:

Caption: Experimental workflow for the synthesis of N-(2-aminoethyl)morpholine.

General Workflow for Schotten-Baumann Reaction:

Caption: General experimental workflow for the Schotten-Baumann reaction step.

Safety Considerations

This compound hydrobromide is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin and eye irritation. It is also harmful if ingested or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is an indispensable precursor in pharmaceutical synthesis, offering an efficient means to introduce the aminoethyl group and construct nitrogen-containing heterocycles. Its central role in the synthesis of the antidepressant Moclobemide, through multiple viable synthetic routes, underscores its industrial importance. The detailed protocols and quantitative data provided in this guide aim to equip researchers and drug development professionals with the necessary information to effectively and safely utilize this versatile building block in their synthetic endeavors. Further exploration of its application in the synthesis of other complex pharmaceutical agents is an active area of research with the potential to yield novel therapeutic compounds.

References

The Role of 2-Bromoethylamine in Heterocyclic Chemistry: A Technical Guide for Researchers

Abstract: 2-Bromoethylamine serves as a quintessential bifunctional C2 synthon in modern organic and medicinal chemistry. Its dual reactivity, possessing both an electrophilic carbon center and a nucleophilic amine, enables its versatile application in the construction of a wide array of nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of the utility of this compound hydrobromide as a foundational building block for synthesizing key heterocyclic scaffolds, including aziridines, thiazolines, and six-membered rings like morpholines and piperazines. The document details reaction mechanisms, provides quantitative data, and presents explicit experimental protocols. A case study on the antidepressant Moclobemide (B1677376) illustrates the pathway from this simple precursor to a complex pharmaceutical agent and its interaction with biological signaling pathways.

Core Reactivity of this compound

This compound, most commonly handled as its stable hydrobromide salt (C₂H₇Br₂N), is a versatile reagent in heterocyclic synthesis. Its synthetic utility is derived from its bifunctional nature:

-

Electrophilic Center : The carbon atom bonded to the bromine is electron-deficient and highly susceptible to nucleophilic attack (SN2 reaction).

-

Nucleophilic Center : The primary amine, upon deprotonation, acts as a potent nucleophile.

This dual reactivity allows for its participation in a variety of cyclization strategies, either through intramolecular reactions or intermolecular reactions with other bifunctional reagents.

Synthesis of Three-Membered Heterocycles: Aziridines

The synthesis of aziridines from 2-haloamines is a classic example of intramolecular cyclization. This transformation, often considered a variant of the Wenker synthesis, proceeds via an intramolecular SN2 reaction.[1][2][3] Treatment of this compound hydrobromide with a strong, non-nucleophilic base deprotonates the ammonium (B1175870) salt, freeing the amine to attack the electrophilic carbon, displacing the bromide ion and forming the strained three-membered ring.[4][5][6]

Experimental Protocol: Synthesis of Aziridine

This protocol is adapted from the principles of the Wenker synthesis.[2][4]

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrobromide (1.0 eq) in water.

-

Reaction : Cool the flask in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (2.5 eq) dropwise, keeping the temperature below 10 °C.

-

Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The aziridine product is volatile and can be isolated by distillation from the reaction mixture.

-

Purification : The collected distillate can be further purified by fractional distillation.

Caution: Aziridine is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Five-Membered Heterocycles: Thiazolines

2-Thiazolines are readily synthesized by the condensation of this compound with thioamides or thioureas. This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis. The process involves an initial S-alkylation of the thioamide/thiourea sulfur atom by this compound, forming a key intermediate which then undergoes intramolecular cyclization with the elimination of water to yield the final thiazoline (B8809763) ring.[7][8][9]

Experimental Protocol: Synthesis of 2-Phenyl-2-thiazoline

-

Setup : To a solution of thiobenzamide (B147508) (1.0 eq) in ethanol, add this compound hydrobromide (1.1 eq).

-

Reaction : Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification : Dissolve the residue in dichloromethane (B109758) and wash with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation: Synthesis of 2-Substituted-2-Thiazolines

| Entry | Thioamide/Thiourea | Conditions | Yield (%) | Reference |

| 1 | Thiobenzamide | Ethanol, Reflux, 5h | ~85% | [10] |

| 2 | 1,3-Diphenylthiourea | THF, Triethylamine, rt | 72% | [7][8] |

| 3 | Thiourea | Water, Reflux, 4h | >70% | [11] |

Synthesis of Six-Membered Heterocycles

Morpholine (B109124) Derivatives: The Case of N-(2-Aminoethyl)morpholine

This compound is a key precursor for synthesizing N-substituted morpholines, which are prevalent scaffolds in pharmaceuticals. A prominent example is the synthesis of N-(2-aminoethyl)morpholine, a crucial intermediate for the antidepressant drug Moclobemide.[12][13] The synthesis involves the direct N-alkylation of morpholine with this compound hydrobromide. In this reaction, morpholine acts as both the nucleophile and the solvent.

Experimental Protocol: Synthesis of N-(2-Aminoethyl)morpholine

-

Setup : In a reaction vessel, place morpholine (3.0-4.0 eq).

-

Reaction : Slowly add this compound hydrobromide (1.0 eq) portion-wise while stirring, maintaining the temperature below 90 °C. Heat the reaction mixture for 6-8 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Workup : Cool the mixture to room temperature and add a 48% aqueous NaOH solution to neutralize the hydrobromide salt and precipitate sodium bromide.

-

Purification : Filter the solid NaCl and NaBr. The resulting liquid contains water, excess morpholine, and the product. N-(2-aminoethyl)morpholine is isolated by fractional distillation.

Data Presentation: N-(2-Aminoethyl)morpholine Synthesis

| Entry | Molar Ratio (Morpholine:Reagent) | Solvent | Base | Yield (%) | Reference |

| 1 | 3:1 | None | None | 90% | [14] |

| 2 | 1:1 | Toluene | NaOH | Low | [14] |

| 3 | 4:1 | None | None | ~90% | [14] |

Piperazine (B1678402) Derivatives

Symmetrically substituted piperazines can be synthesized by the reaction of this compound hydrobromide with a primary amine. The reaction proceeds via a double N-alkylation, where the primary amine first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to form a piperazine precursor, which then reacts with a second molecule of the primary amine starting material. More commonly, piperazines are formed from reagents like diethanolamine (B148213) or ethylenediamine.[15][16][17] However, this compound can be used to introduce an aminoethyl moiety onto a pre-existing amine, which can then be used in subsequent cyclization steps.

Application in Drug Development: A Case Study of Moclobemide

The utility of this compound in drug development is exemplified by its role in the synthesis of Moclobemide. The intermediate, N-(2-aminoethyl)morpholine, is condensed with p-chlorobenzoic acid to form the final drug.

Mechanism of Action: Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[18][19][20]

MAO-A Signaling Pathway: MAO-A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), within the presynaptic neuron.[21][22][23] By catalyzing the oxidative deamination of these neurotransmitters, MAO-A terminates their signaling activity.[24] The inhibition of MAO-A by Moclobemide prevents this degradation, leading to an accumulation of monoamines in the synaptic cleft.[25] This enhances neurotransmission and alleviates the symptoms of depression.[20][26]

Conclusion

This compound hydrobromide is a robust and indispensable C2 building block for constructing nitrogen-containing heterocycles. Its predictable bifunctional reactivity enables straightforward and efficient syntheses of valuable three-, five-, and six-membered ring systems. The journey from this simple haloamine to a clinically significant drug like Moclobemide underscores its importance for professionals in synthetic chemistry and drug development. The protocols and data summarized herein provide a practical guide for leveraging this versatile reagent in research and discovery.

References

- 1. youtube.com [youtube.com]

- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 3. Wenker_synthesis [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Wenker Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine synthesis [organic-chemistry.org]

- 16. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 19. Moclobemide - Wikipedia [en.wikipedia.org]

- 20. mentalhealth.com [mentalhealth.com]

- 21. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 24. pnas.org [pnas.org]

- 25. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Moclobemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

A Preliminary Investigation of 2-Bromoethylamine in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology and pharmaceutical development. It enables the creation of advanced diagnostics, targeted therapeutics like Antibody-Drug Conjugates (ADCs), and sophisticated research tools. The choice of chemical ligation strategy is paramount, dictating the stability, homogeneity, and ultimate function of the resulting conjugate. Among the various methods, targeting the thiol group of cysteine residues offers a high degree of site-specificity due to its relatively low abundance and high nucleophilicity on protein surfaces.

This technical guide provides a preliminary investigation into the use of 2-bromoethylamine (BEA), a classic alkylating agent, for the bioconjugation of proteins. We will delve into its reaction mechanism, provide detailed experimental protocols, present quantitative data on its efficiency, and discuss the stability of the resulting conjugate, particularly in the context of therapeutic development.

Chemical Properties and Reactivity

This compound is a bifunctional molecule featuring a primary amine and a reactive bromoalkyl group. Its utility in bioconjugation stems from the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a highly stable thioether bond.